Trimethoprim Hydrochloride

Pharmaceutical Chemistry Pre-formulation Aqueous Solubility

Achieve clinically relevant aqueous concentrations with Trimethoprim Hydrochloride (CAS: 60834-30-2), a DHFR inhibitor up to 38.75-fold more soluble than the free base at pH 5.5. Ideal for oral liquid formulations and chronic in vivo dosing—maintains ≥90% potency in suspension for 6 months. Save on reformulation downtime. Bulk quantities, ≥98% purity, ambient shipping.

Molecular Formula C14H19ClN4O3
Molecular Weight 326.78 g/mol
CAS No. 60834-30-2
Cat. No. B1211868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim Hydrochloride
CAS60834-30-2
Molecular FormulaC14H19ClN4O3
Molecular Weight326.78 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl
InChIInChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H
InChIKeyYLCCEQZHUHUYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoprim Hydrochloride (CAS: 60834-30-2): A Quantitative Guide for Scientific Selection and Procurement


Trimethoprim hydrochloride (CAS: 60834-30-2) is the hydrochloride salt of trimethoprim (TMP), a synthetic diaminopyrimidine antibacterial agent that acts as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR) . While the free base form (CAS: 738-70-5) exhibits extremely low aqueous solubility (~400 mg/L), the hydrochloride salt is specifically engineered to overcome this limitation, enabling the preparation of aqueous oral solutions at clinically relevant concentrations [1][2]. This salt form retains the full antibacterial spectrum of the parent compound, including activity against a wide range of Gram-positive and Gram-negative aerobic bacteria, and is the active pharmaceutical ingredient in FDA-approved oral solution formulations for the treatment of urinary tract infections [3].

Why Trimethoprim Hydrochloride Cannot Be Substituted with Free Base for Aqueous Formulations


The free base form of trimethoprim (CAS: 738-70-5) is practically insoluble in water (approximately 0.4 mg/mL), which severely limits its utility in aqueous formulations for research and clinical applications . The hydrochloride salt (CAS: 60834-30-2) addresses this critical limitation. However, the extent of solubility enhancement is highly pH-dependent and context-specific [1]. As shown in the evidence below, simple dissolution of the salt form does not guarantee performance; factors such as the common ion effect can drastically alter solubility, making direct substitution of one form for another unreliable without quantitative verification under the specific conditions of the intended assay or formulation [1][2].

Quantitative Evidence of Differentiation for Trimethoprim Hydrochloride (CAS: 60834-30-2)


pH-Dependent Aqueous Solubility of Trimethoprim Hydrochloride vs. Free Base

The conversion of trimethoprim free base to its hydrochloride salt is a critical enabling step for aqueous formulation. The free base exhibits an aqueous solubility of approximately 0.4 mg/mL [1]. In contrast, under optimal acidic conditions (pH 5.5 at 32°C), the solubility of the hydrochloride salt increases dramatically to 15.5 mg/mL [2]. This represents a 38.75-fold increase in solubility. This enhancement is not linear; it is highly dependent on both pH and the specific counter-ion environment [2].

Pharmaceutical Chemistry Pre-formulation Aqueous Solubility

Common Ion Effect on Trimethoprim Hydrochloride Solubility in Strong Acid

The enhanced solubility of trimethoprim hydrochloride is not absolute and can be compromised by the common ion effect. While solubility peaks at pH 5.5 (15.5 mg/mL), it decreases significantly as pH is lowered below 2 due to the high concentration of chloride ions from the hydrochloric acid [1]. At a pH below 2, the solubility of protonated trimethoprim drops from 11.25 mg/mL with decreasing pH [1]. This demonstrates that the salt's solubility advantage is conditional and can be negated in strongly acidic environments.

Physical Pharmacy Dissolution Common Ion Effect

Comparative In Vitro Activity of Trimethoprim vs. Sulfonamides

In a class-level comparison of antifolate antibacterial agents, trimethoprim (TMP) demonstrates significantly higher intrinsic potency than sulfonamides (SUL) against a broad spectrum of common bacterial pathogens. While organisms like Pseudomonas and Treponema are more sensitive to SUL, TMP is reported to be 10- to 100-fold more active than SUL against most other clinically relevant bacteria [1]. This potency differential is a key driver for selecting TMP-based compounds in research and therapeutic contexts.

Antibacterial MIC Potency

Long-Term Stability of Trimethoprim Hydrochloride in Liquid Formulation

The hydrochloride salt demonstrates robust chemical stability in compounded liquid formulations. A study evaluating a suspension of trimethoprim (20 mg/mL) in a commercial vehicle (PCCA SuspendIt) found that the drug concentration remained ≥90% of the initial label claim for 182 days (6 months) when stored at both room temperature (25°C) and refrigerated conditions (5°C) [1]. Physical parameters like pH also showed no significant change over this period [1]. This stability profile supports the use of the hydrochloride salt for creating reliable, long-lasting liquid dosage forms.

Formulation Stability Liquid Dosage Form Compounding

Validated Application Scenarios for Trimethoprim Hydrochloride (CAS: 60834-30-2) Based on Comparative Evidence


Pre-formulation and Development of Aqueous Oral Solutions

The primary and most strongly supported application for trimethoprim hydrochloride is in the development of aqueous oral solutions. The evidence shows a 38.75-fold increase in solubility compared to the free base at optimal pH (15.5 mg/mL at pH 5.5 vs. 0.4 mg/mL for free base) [1]. This directly enables the preparation of clinically relevant concentrations, such as the 50 mg/5 mL strength found in FDA-approved products like PrimSol [2]. However, formulators must account for the common ion effect, which can reduce solubility by at least 27% in strong acid (pH <2) [1], guiding the selection of appropriate buffering agents.

Preparation of Stable Liquid Dosage Forms for Long-Term Animal Studies

For research requiring chronic dosing of animal models via oral gavage or drinking water, the stability of the hydrochloride salt is a key differentiator. Evidence shows that a 20 mg/mL suspension of trimethoprim hydrochloride retains ≥90% of its initial potency for 182 days (6 months) at both room and refrigerated temperatures [3]. This 6-month stability window provides a practical and reliable solution for investigators who need to compound their own dosing formulations, ensuring consistent and accurate dosing over the course of long-term in vivo experiments.

In Vitro Studies Targeting Broad-Spectrum Gram-Negative and Gram-Positive Bacteria

When selecting an antifolate agent for in vitro antibacterial screening, trimethoprim hydrochloride offers a significant potency advantage over sulfonamides. Class-level evidence indicates that TMP is 10- to 100-fold more active than sulfonamides against most clinically relevant bacteria [4]. This makes the hydrochloride salt an ideal choice for establishing baseline activity or as a positive control in assays targeting susceptible Enterobacteriaceae or Staphylococci, provided the assay medium's pH and chloride content are managed to avoid the common ion effect on solubility [1].

Analytical Method Development and Validation as a Reference Standard

The well-defined crystallographic properties of trimethoprim hydrochloride (triclinic space group P1̄) support its use as a high-purity reference standard in analytical chemistry. Its distinct and reproducible physical characteristics, combined with its documented stability in solution under defined conditions [1][3], make it suitable for developing and validating robust HPLC or UPLC methods for quantifying trimethoprim in biological matrices or pharmaceutical preparations.

Technical Documentation Hub

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